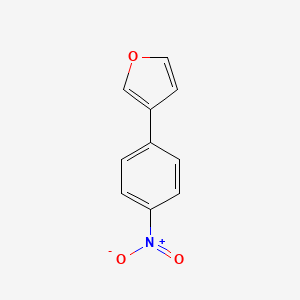

3-(4-Nitrophenyl)furan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(4-nitrophenyl)furan |

InChI |

InChI=1S/C10H7NO3/c12-11(13)10-3-1-8(2-4-10)9-5-6-14-7-9/h1-7H |

InChI Key |

XRWJIHSUDFWYJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Nitrophenylfuran Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the connectivity and chemical environment of atoms within a molecule. For derivatives of 3-(4-nitrophenyl)furan, both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed for unambiguous structure confirmation.

The analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of the furan (B31954) ring, the electron-withdrawing nitro group, and the substitution pattern.

The ¹³C NMR spectrum reveals signals across a wide range, from approximately 110 ppm to over 160 ppm. mdpi.comlibretexts.org Carbons directly attached to the electronegative oxygen of the furan ring and those in the nitrophenyl ring are significantly deshielded, appearing at higher chemical shifts (downfield). libretexts.orglibretexts.org Quaternary carbons, such as the carbon atom of the phenyl ring attached to the nitro group and the carbon attached to the furan ring, can also be identified, though their signals are often weaker. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 5-(4-Nitrophenyl)furan Derivative Data sourced from a study on 5-(4-Nitrophenyl)furan-2-carboxylic acid in DMSO-d₆. mdpi.com

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Nitrophenyl H (ortho to NO₂) | 8.31 (d, J = 9.0 Hz) | 124.93 |

| Nitrophenyl H (meta to NO₂) | 8.04 (d, J = 9.0 Hz) | 125.67 |

| Furan H-3 | 7.44 (d, J = 3.7 Hz) | 120.29 |

| Furan H-4 | 7.37 (d, J = 3.7 Hz) | 112.08 |

| Furan C-2 (with COOH) | - | 146.21 |

| Furan C-5 (with Ph-NO₂) | - | 154.21 |

| Nitrophenyl C (ipso to Furan) | - | 135.26 |

| Nitrophenyl C (ipso to NO₂) | - | 147.34 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

For complex nitrophenylfuran derivatives, 2D NMR experiments are crucial for definitive structural assignment.

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is used to confirm which protons are adjacent to each other, for example, by showing correlations between neighboring protons on the furan and nitrophenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is essential for determining the three-dimensional structure and preferred conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov This is a powerful tool for unambiguously assigning the ¹³C signals based on the already-known ¹H assignments. pressbooks.publibretexts.org For instance, the furan proton signals can be directly correlated to their corresponding furan carbon signals.

The splitting patterns observed in a high-resolution ¹H NMR spectrum are governed by spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides critical information about the molecular geometry.

In the furan ring, the vicinal coupling constants (³JHH) are characteristic of the bond path. cdnsciencepub.com For example, the coupling between H-2 and H-3 is typically different from that between H-3 and H-4, aiding in their assignment. The protons on the 4-nitrophenyl ring typically show a doublet of doublets pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, with a typical ortho-coupling constant of around 8-9 Hz. mdpi.com

For derivatives of this compound that contain additional double bonds, coupling constant analysis is key to determining stereochemistry. For example, in chalcone (B49325) derivatives bearing a nitrophenyl-furan moiety, the protons across the α,β-unsaturated double bond exhibit a large coupling constant, typically around 15-16 Hz. jocpr.com This large value is indicative of a trans or E-isomerism, as opposed to the smaller coupling constant expected for a cis or Z-isomer. jocpr.comstudymind.co.uk

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the nitro group, the aromatic phenyl ring, and the furan ring. biomedscidirect.com

Nitro Group (NO₂): The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. jocpr.comrsc.org These bands are often confirmed using Raman spectroscopy. spectroscopyonline.com

Aromatic Ring: The C-H stretching vibrations of both the furan and phenyl rings are observed above 3000 cm⁻¹. vscht.cz C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Furan Ring: The C-O-C stretching vibrations of the furan ring contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Table 2: Key Vibrational Mode Assignments for Nitrophenylfuran Systems Data compiled from studies on nitrophenol and related heterocyclic compounds. jocpr.comrsc.orgspectroscopyonline.comnih.govelixirpublishers.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Variable |

| Furan C-O-C | Asymmetric/Symmetric Stretch | 1000 - 1250 | Strong |

High-Resolution Infrared Spectroscopic Studies

High-resolution Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule. vscht.cznist.govresearchgate.net In the case of this compound, the IR spectrum is expected to be characterized by absorption bands corresponding to the vibrations of the furan ring, the nitrophenyl group, and the C-C bond linking these two moieties.

The vibrational modes of the nitro (-NO2) group are particularly prominent and have been extensively studied in various energetic and aromatic compounds. nih.govchemrxiv.org These include the asymmetric and symmetric stretching vibrations, as well as scissoring and out-of-plane deformation modes. The furan ring exhibits characteristic C-H stretching, C-O-C stretching, and ring breathing vibrations. udayton.eduglobalresearchonline.net

Based on studies of analogous compounds, the following table summarizes the expected characteristic IR absorption bands for this compound. vscht.czresearchgate.netnih.govudayton.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1510 |

| Nitro (-NO₂) | Symmetric Stretch | 1355 - 1335 |

| Aromatic C-H | Stretch | 3120 - 3080 |

| Furan C-H | Stretch | 3160 - 3130 |

| Aromatic C=C | Stretch | 1610 - 1590, 1500 - 1480 |

| Furan C=C | Stretch | ~1590, ~1500, ~1400 |

| C-N | Stretch | 870 - 840 |

| Furan C-O-C | Asymmetric Stretch | 1200 - 1180 |

| Furan Ring | Breathing | 1020 - 1000 |

| Aromatic C-H | Out-of-plane Bend | 860 - 840 (para-substitution) |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound (C₁₀H₇NO₃), the expected exact mass of the molecular ion is approximately 189.0426 g/mol .

The fragmentation of this compound is anticipated to proceed through several characteristic pathways, driven by the stability of the furan and nitrophenyl rings. Based on the known fragmentation of furan and nitroaromatic compounds, the following fragmentation patterns can be predicted. nist.govnist.govmiamioh.eduresearchgate.neted.ac.uknih.gov

A primary fragmentation pathway likely involves the loss of the nitro group (-NO₂) as a neutral radical, resulting in a fragment ion at m/z [M - 46]⁺. Another common fragmentation for nitroaromatics is the loss of nitric oxide (NO), leading to a peak at m/z [M - 30]⁺. Subsequent loss of carbon monoxide (CO) from the furan ring is also a characteristic fragmentation of furan derivatives.

The table below outlines the predicted major fragment ions for this compound.

| m/z Value (Predicted) | Ion Structure | Neutral Loss |

| 189 | [C₁₀H₇NO₃]•+ | - (Molecular Ion) |

| 159 | [C₁₀H₇O]•+ | NO₂ |

| 143 | [C₁₀H₇NO]•+ | NO |

| 131 | [C₉H₇O]⁺ | NO₂ + CO |

| 115 | [C₉H₇]⁺ | NO₂ + CO₂ |

| 77 | [C₆H₅]⁺ | Furan ring fragmentation |

| 63 | [C₅H₃]⁺ | Nitrophenyl ring fragmentation |

This is an interactive data table. You can sort and filter the data.

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, confirming the proposed structures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of compounds in complex mixtures. usda.govspectroscopyworld.comresearchgate.netnih.govusda.gov In the context of nitrophenylfuran systems, LC-MS/MS would be the method of choice for analyzing trace amounts of this compound in various matrices.

The analysis would typically involve separation of the compound from other components in the sample using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, would be used.

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem mass spectrometry (MS/MS), the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

A hypothetical LC-MS/MS method for this compound is outlined below.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 190.05 |

| Product Ion 1 (m/z) | 160.04 (Loss of NO) |

| Product Ion 2 (m/z) | 114.04 (Loss of NO and CO₂) |

| Collision Energy | Optimized for each transition |

This is an interactive data table. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of conjugated π-systems in both the furan and nitrophenyl rings, as well as the conjugation between them, gives rise to characteristic absorption bands.

The spectrum is expected to show intense absorptions corresponding to π → π* transitions associated with the extended conjugated system. The nitro group, being a strong chromophore, will significantly influence the absorption profile. The spectrum of 4-nitrophenol, for instance, exhibits a strong absorption band around 317 nm in acidic solution, which shifts to around 400 nm in alkaline solution due to the formation of the 4-nitrophenolate (B89219) ion. nist.govresearchgate.net

For this compound, a strong absorption maximum (λmax) is anticipated in the UV region, likely above 300 nm, due to the π → π* transition of the conjugated nitrophenylfuran system. A less intense n → π* transition, associated with the non-bonding electrons of the oxygen atom in the furan ring and the oxygen atoms of the nitro group, may also be observed at a longer wavelength. researchgate.netresearchgate.netresearchgate.netbath.ac.ukscience-softcon.de

The position and intensity of the absorption bands are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Conjugated nitrophenylfuran system | 300 - 350 |

| n → π | Nitro group (-NO₂) | > 350 |

| n → π* | Furan oxygen | ~250 |

This is an interactive data table. You can sort and filter the data.

X-ray Diffraction Studies

A hypothetical summary of crystallographic data for this compound is presented below, based on typical values for organic compounds of similar size and composition.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.2 |

| b (Å) | ~10.5 |

| c (Å) | ~12.0 |

| β (°) | ~95 |

| Volume (ų) | ~900 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.4 |

This is an interactive data table. You can sort and filter the data.

Such a study would definitively establish the planarity or torsion between the furan and nitrophenyl rings, which has significant implications for the extent of electronic conjugation within the molecule.

Solid-State Structural Elucidation and Conformation Analysis

A detailed discussion on the solid-state conformation of this compound, including specific dihedral angles and a comparison with computational models, is not possible without experimental data from techniques such as single-crystal X-ray diffraction or solid-state NMR.

Crystallographic Insights into Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, an analysis of the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal packing of this compound cannot be conducted. Consequently, data tables detailing bond lengths, bond angles, and intermolecular contact distances cannot be generated.

While information on related molecules, such as other nitrophenylfuran derivatives, is available, the strict focus of the request on "this compound" prevents the inclusion of data from these analogous compounds. Further research and experimental studies are required to elucidate the specific solid-state characteristics of this compound.

Computational Chemistry and Theoretical Studies on Nitrophenylfuran Frameworks

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It has been widely applied to nitroaromatic compounds to understand their structure, stability, and reactivity.

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-(4-nitrophenyl)furan, a key geometric parameter is the dihedral angle between the furan (B31954) and nitrophenyl rings. While a fully planar conformation would maximize π-electron conjugation between the two aromatic systems, steric hindrance between adjacent hydrogen atoms can force the rings to twist relative to each other.

Studies on analogous para-substituted nitrobenzene (B124822) derivatives show that the orientation of the nitro group and its interaction with the aromatic ring significantly influence the molecule's properties. The C-N bond connecting the nitro group to the phenyl ring exhibits variability in length depending on the electronic effects of the substituent in the para position (in this case, the furan ring) and intermolecular forces in a crystal lattice. mdpi.com The degree of planarity is a balance between electronic stabilization from conjugation and steric repulsion. Quantum chemistry modeling indicates that properties of the nitro group are highly dependent on its orientation with respect to the benzene (B151609) ring. mdpi.com

Table 1: Representative Geometric Parameters for Substituted Nitroaromatic Compounds This table presents typical values for related structures to illustrate the concepts discussed. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Typical Value/Observation | Significance |

| C-N Bond Length | ~1.47 Å | Shorter length indicates stronger bond and greater π-character, influenced by electron-donating/withdrawing nature of the para-substituent. mdpi.com |

| NO₂ Twist Angle | 0° - 20° | Deviation from planarity (0°) disrupts conjugation but can relieve steric strain. The mean value in crystal structures is often non-zero due to packing forces. mdpi.com |

| Inter-ring Dihedral Angle | Variable | Represents the twist between the furan and phenyl rings, balancing π-conjugation (favors planarity) and steric hindrance (favors twisting). |

The conformational energy landscape maps the potential energy of a molecule as a function of its geometry. For this compound, the most significant feature of this landscape is the rotational energy barrier associated with the bond linking the furan and nitrophenyl rings.

Theoretical studies on similar bi-aryl systems demonstrate that intramolecular rotation is a key factor in their behavior. dokumen.pub The landscape for this compound would show energy minima corresponding to the most stable conformers (likely near-planar) and energy maxima corresponding to transition states where the rings are perpendicular. The height of this energy barrier determines the flexibility of the molecule and the rate of interconversion between conformers at a given temperature. Simulating the gradual rotation of the nitro group or the entire phenyl ring provides insight into these intramolecular interactions and their energetic consequences. mdpi.com

Table 2: Conceptual Conformational Energy Profile for this compound This interactive table illustrates the expected relationship between the inter-ring dihedral angle and the relative energy.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | Low | Planar; maximized π-conjugation, some steric strain. |

| 45 | Intermediate | Twisted; partial loss of conjugation. |

| 90 | High (Transition State) | Perpendicular; minimal π-conjugation, minimized steric repulsion. |

| 180 | Low | Planar; maximized π-conjugation, some steric strain. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).

For this compound, the electron-withdrawing nitro group profoundly influences the FMOs.

LUMO : The LUMO is expected to be of low energy and primarily localized on the nitrophenyl ring system. This low-energy LUMO makes the molecule a good electron acceptor, which is a key factor in the mechanism of action and toxicity of many nitroaromatic compounds, often involving reductive activation.

HOMO : The HOMO is likely distributed across the π-electron systems of both the furan and phenyl rings.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability. A small gap suggests the molecule is more polarizable and reactive. In QSAR studies of nitroaromatics, the LUMO energy (E_LUMO) frequently emerges as a key descriptor for predicting biological activity.

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations have been applied to nitrophenylfuran derivatives to understand their interactions within more complex environments, such as the active site of a protein. ub.eduresearchgate.net

In such studies, the simulation tracks the movements and interactions of the ligand and its biological target, allowing researchers to assess the stability of binding poses and identify key intermolecular interactions. researchgate.net Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), reveal the stability of the molecule's conformation and any significant fluctuations in its structure, providing a more realistic picture of its behavior in a biological context. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For nitrofuran and nitroaromatic compounds, QSAR models have been successfully developed to predict activities ranging from antibacterial efficacy to toxicity.

These models rely on calculating a set of molecular descriptors that quantify various aspects of the molecule's structure and electronic properties. For nitrophenylfuran frameworks, key descriptors often include:

Electronic Descriptors : Parameters derived from quantum mechanics, such as the energy of the LUMO (E_LUMO), which relates to the molecule's capacity for being reduced.

Hydrophobicity Descriptors : Typically the logarithm of the octanol-water partition coefficient (logP), which models the compound's ability to cross cell membranes.

Steric/Topological Descriptors : Indices that describe the size, shape, and connectivity of the molecule.

Studies indicate that the presence of a furan ring substituted with a nitro group is a critical feature for the biological activity of these compounds.

Analysis of Intermolecular and Intramolecular Interactions

To gain a deeper understanding of the electronic effects within the this compound framework, advanced computational analyses are employed. Methods like Natural Bond Orbital (NBO) analysis and energy decomposition analysis can partition the complex electronic structure into intuitive chemical concepts like bonds, lone pairs, and donor-acceptor interactions.

A primary feature of this molecule is the intramolecular charge transfer from the relatively electron-rich furan ring to the electron-deficient nitrophenyl ring. NBO analysis can quantify this delocalization by calculating the stabilization energy (E(2)) associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals.

Energy decomposition analysis further clarifies the nature of bonding. It breaks down the total interaction energy into distinct physical components:

Electrostatic Energy (ΔVelstat) : The classical electrostatic attraction or repulsion between the charge distributions of molecular fragments. mdpi.com

Pauli Repulsion Energy (ΔEPauli) : The destabilizing, steric-type interaction that arises from the repulsion between occupied orbitals. mdpi.com

Orbital Interaction Energy (ΔEoi) : The stabilizing energy from donor-acceptor interactions between occupied orbitals on one fragment and unoccupied orbitals on another, which is central to covalent bonding and hyperconjugation. mdpi.com

For this compound, these analyses would highlight the significant orbital interactions corresponding to π-conjugation between the rings and the strong electron-withdrawing effect of the nitro group.

Theoretical Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) are employed to calculate the geometric and electronic structures of molecules, which in turn allows for the simulation of various spectra. For frameworks related to nitrophenylfurans, theoretical calculations are used to predict nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

Table 1: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Parameter | Common Computational Method(s) | Basis Set Example | Predicted Properties |

|---|---|---|---|

| NMR Spectra | GIAO (Gauge-Including Atomic Orbital), DFT | 6-311++G(d,p) | Chemical Shifts (¹H, ¹³C) |

| IR & Raman Spectra | DFT, Hartree-Fock (HF) | B3LYP/6-31G(d,p) | Vibrational Frequencies, Mode Assignments |

| UV-Vis Spectra | TD-DFT, CIS, ZINDO | B3LYP/6-31G(d,p) | Electronic Absorption Wavelengths (λmax), Oscillator Strengths |

This table represents common methodologies applied to similar organic molecules; specific results for this compound are contingent on dedicated computational studies.

Thermodynamic Property Computations (e.g., Enthalpies of Sublimation and Formation)

The thermodynamic properties of nitrophenylfuran derivatives are critical for understanding their stability and for optimizing processes like synthesis and purification. Both experimental techniques and theoretical calculations are utilized to determine key parameters such as the enthalpy of formation (ΔfH°) and the enthalpy of sublimation (ΔsubH°).

Experimental determination of the standard molar enthalpy of formation in the crystalline state is often achieved indirectly through combustion calorimetry. The enthalpy of sublimation, which is the energy required for a substance to transition from solid to gas, can be measured using the Knudsen effusion method, where the temperature dependence of the saturated vapor pressure is determined.

These experimental values provide a benchmark for computational studies. Theoretical calculations can estimate the gas-phase enthalpy of formation, which, when combined with the experimental enthalpy of sublimation, allows for a comprehensive thermodynamic profile of the molecule. For example, studies on isomers such as 5-(nitrophenyl)-furan-2-carbaldehydes have successfully used this combined experimental and theoretical approach. The data from these related compounds illustrate the methodologies that would be applied to ascertain the thermodynamic properties of this compound. A joint analysis of these properties across a series of related compounds helps in understanding the influence of molecular structure on thermodynamic stability.

Table 2: Experimentally Determined Thermodynamic Properties for Isomeric Nitrophenylfuran Derivatives

| Compound | Method | Enthalpy of Sublimation (kJ·mol⁻¹) | Enthalpy of Formation (solid) (kJ·mol⁻¹) |

|---|---|---|---|

| 5-(3-nitrophenyl)-furyl-2-oxime | Knudsen Effusion / Bomb Calorimetry | 113.6 ± 6.6 | -58.0 ± 5.3 |

| 5-(3-nitrophenyl)-furyl-2-carboxylic acid | Knudsen Effusion / Bomb Calorimetry | 126.8 ± 10.1 | -468.0 ± 7.3 |

Source: Adapted from thermodynamic studies on nitrophenyl furan derivatives. These compounds are structurally related to this compound and serve to illustrate the properties of this chemical class.

Applications of Nitrophenylfuran Motifs in Advanced Chemical Synthesis and Materials Science

Nitrophenylfurans as Key Intermediates in Complex Organic Synthesis

The structural attributes of 3-(4-Nitrophenyl)furan make it a pivotal starting material for the construction of a wide array of more complex molecular frameworks. The furan (B31954) moiety can participate in various cycloaddition and substitution reactions, while the nitro group can be readily transformed into other functional groups, providing multiple avenues for molecular diversification.

Building Blocks for Polyfunctionalized Molecules

The furan ring is a well-established building block in organic synthesis, capable of participating in a variety of reactions to construct complex, polyfunctionalized molecules. The presence of the electron-withdrawing nitro group in this compound modifies its reactivity, making it a suitable dienophile in polar Diels-Alder reactions. A theoretical study on the Diels-Alder reactions of 3-nitrofuran with various dienes supports its potential to form benzofuran (B130515) derivatives. This reactivity opens avenues for the construction of intricate polycyclic systems.

Furthermore, the general reactivity of furans in [4+2] cycloaddition reactions with dienophiles like maleimides is a powerful tool for creating oxabicyclic structures. These adducts can then be further transformed into a variety of functionalized molecules. While specific experimental examples utilizing this compound in such reactions are not extensively documented, the established reactivity of the furan core suggests its applicability as a versatile synthon for polyfunctionalized molecules.

Roles in Photocatalysis

The application of this compound in the field of photocatalysis is an area of emerging interest, although direct evidence of its use as a primary photocatalyst is limited. Research in this area has often focused on the photocatalytic degradation of related compounds, such as 4-nitrophenol, using various catalysts, or the photocatalytic synthesis of furan derivatives.

However, the nitrofuran motif has been explored in the context of photosensitization. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating a photochemical reaction. Some nitrofuran derivatives have been investigated as potential photosensitizers, where light irradiation can lead to the generation of reactive species. While specific studies on the photocatalytic activity of this compound are not abundant, the known photochemical properties of nitroaromatic compounds and the furan ring suggest a potential for further investigation in this area.

Contributions to Analytical Methodologies

The detection and quantification of nitrofuran compounds are of significant importance, particularly in food safety and environmental monitoring. While this compound itself has not been specifically identified as a derivatization reagent, the broader class of nitrofuran derivatives is central to various analytical methods.

Derivatization Reagents for Enhanced Detection and Quantification

The analysis of nitrofuran metabolites often involves a derivatization step to improve their detectability by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). In this context, reagents like 5-nitro-2-furaldehyde (B57684) (a related nitrofuran derivative) have been used to react with nitrofuran metabolites to form stable products that are more amenable to analysis. This process enhances the sensitivity and specificity of the detection methods. Although this compound is not the reagent in these cases, these methodologies underscore the importance of the nitrofuran scaffold in developing analytical tools for the detection of this class of compounds. The general principle involves converting the target analytes into derivatives with improved chromatographic or detection properties.

Potential in Advanced Functional Materials (e.g., Polymeric Materials, Light Stabilizers, and Luminophores)

The unique electronic and structural features of the nitrophenylfuran motif suggest its potential for incorporation into advanced functional materials.

Furan-containing polymers are a class of materials that have been explored for various applications. The incorporation of furan rings into polymer backbones can influence their thermal and mechanical properties. While the direct polymerization of this compound is not widely reported, the synthesis of polymers containing a 5-nitrofuran ring has been described in the context of molecularly imprinted polymers for the selective extraction of antibiotics.

A significant potential application for nitrophenyl-substituted compounds lies in their use as light stabilizers for polymers. A patent has described the use of hindered C-nitro compounds as effective UV stabilizers for polyolefins, such as polyethylene (B3416737) and polypropylene. These nitro compounds can help to prevent the photo-oxidative degradation of polymers, thereby extending their service life.

The field of luminophores, or light-emitting materials, is another area where nitrophenyl-substituted aromatic compounds have shown promise. While research on the specific luminescent properties of this compound is not extensive, related structures have been investigated. For instance, a novel benzodifuran derivative containing a 4-nitrophenyl group has been synthesized and shown to exhibit aggregation-induced enhanced emission in the deep red/near-infrared region, highlighting its potential as a luminophore.

Table 2: Potential Applications of Nitrophenylfuran Motifs in Materials Science

| Material Type | Potential Role of Nitrophenylfuran | Underlying Principle |

| Polymeric Materials | Monomer or functional additive | The furan ring can be incorporated into polymer chains, and the nitro group can impart specific properties. |

| Light Stabilizers | UV-stabilizing additive for polymers | Hindered nitro compounds can prevent photo-oxidative degradation of polymers. |

| Luminophores | Core structure for light-emitting materials | The extended π-system of the nitrophenylfuran scaffold can be tuned to achieve desired luminescent properties. |

Mechanistic Probes in Organic Reaction Studies

Information regarding the specific use of This compound as a mechanistic probe in organic reaction studies is not available in the reviewed scientific literature.

In principle, the electronic properties of the this compound system could make it a candidate for such applications. The furan ring is an electron-rich aromatic system, while the 4-nitrophenyl group is strongly electron-withdrawing. The placement of this group at the 3-position would influence the electron density and reactivity of the furan ring, particularly at the adjacent 2- and 4-positions. This could potentially be used to probe reaction mechanisms involving electrophilic attack on the furan ring or reactions where charge distribution within the molecule is a key factor.

However, without specific experimental data or published research, any discussion of its role as a mechanistic probe would be purely speculative.

Future Research Directions and Emerging Opportunities in Nitrophenylfuran Chemistry

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of 3-(4-nitrophenyl)furan and its derivatives should focus on the following areas:

Catalytic C-H Arylation: Direct arylation of the furan (B31954) ring via C-H activation represents a highly atom-economical approach. Research should be directed towards developing novel catalyst systems (e.g., based on palladium, copper, or nickel) that can selectively functionalize the C3 position of furan with nitrophenyl groups under mild conditions.

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which are often highly exothermic.

Biocatalysis: The application of enzymes in the synthesis of nitrophenylfurans could provide highly selective and sustainable routes. Exploring enzymes that can catalyze the formation of the furan ring or the introduction of the nitro group would be a significant advancement.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Arylation | High atom economy, reduced waste | Development of selective and robust catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in microreactors |

| Biocatalysis | High selectivity, mild reaction conditions | Discovery and engineering of suitable enzymes |

Exploration of Underutilized Reactivity Profiles and Reaction Pathways

The rich electronic landscape of this compound, characterized by the electron-donating furan ring and the electron-withdrawing nitrophenyl group, suggests a wide range of chemical reactivity that remains to be explored.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide access to a new class of aminophenylfuran derivatives, which could serve as valuable building blocks for pharmaceuticals and materials.

Functionalization of the Furan Ring: While the synthesis of the core structure is important, the selective functionalization of the furan ring at other positions (C2, C4, C5) would greatly expand the chemical space of accessible nitrophenylfuran derivatives.

Cycloaddition Reactions: The furan ring can participate in various cycloaddition reactions, such as Diels-Alder reactions. Investigating the reactivity of this compound in these reactions could lead to the synthesis of complex polycyclic structures.

Application of Advanced Spectroscopic Techniques for Detailed Structural and Dynamic Insights

A deep understanding of the structural and electronic properties of this compound is crucial for its rational design and application. Advanced spectroscopic techniques can provide unprecedented insights.

Two-Dimensional NMR Spectroscopy: Techniques such as HMBC and HSQC can be used to unambiguously assign the proton and carbon signals and to probe the electronic communication between the furan and nitrophenyl rings.

Ultrafast Spectroscopy: Time-resolved spectroscopic methods can be employed to study the excited-state dynamics of this compound, which is essential for understanding its photophysical properties and potential applications in optoelectronics.

| Spectroscopic Technique | Information Gained | Potential Impact |

| 2D NMR (HMBC, HSQC) | Unambiguous structural assignment, electronic effects | Facilitates characterization and understanding of structure-property relationships |

| Ultrafast Spectroscopy | Excited-state dynamics, photophysical properties | Informs the design of molecules for optoelectronic applications |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Discovery

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the field of chemical research.

Predictive Modeling: ML models can be trained on existing data to predict the properties and reactivity of new nitrophenylfuran derivatives, thereby accelerating the discovery of molecules with desired characteristics.

De Novo Design: AI algorithms can be used to design novel nitrophenylfuran-based molecules with optimized properties for specific applications, such as drug candidates or functional materials.

Reaction Prediction: AI can assist in the prediction of reaction outcomes and the optimization of reaction conditions, which can guide the development of new synthetic routes.

Investigation of Novel Material Science Applications and Functional Properties

The unique electronic and structural features of this compound make it an attractive candidate for various material science applications.

Organic Electronics: The extended π-conjugation in nitrophenylfurans suggests their potential use as building blocks for organic semiconductors, which are key components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

Nonlinear Optics: The presence of a strong electron donor-acceptor system in this compound indicates that it may possess significant nonlinear optical (NLO) properties, making it a candidate for applications in optical communications and data storage.

Sensors: The furan and nitro groups can act as binding sites for various analytes. Therefore, nitrophenylfuran derivatives could be explored as chemosensors for the detection of ions or small molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Nitrophenyl)furan, and what key analytical techniques confirm its structure?

- Answer : A common synthetic route involves Feist-Benary cyclization , utilizing reagents like p-nitrophenacyl bromide and phosphonium ylides under controlled conditions. Structural confirmation is achieved via 1H/13C NMR (e.g., coupling constants for furan protons and nitrophenyl groups), IR spectroscopy (C=O and NO₂ stretching vibrations), and mass spectrometry (molecular ion peaks and fragmentation patterns). Chromatographic methods, such as GC with DB-1 or HP-5 columns, can resolve retention indices for purity assessment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Standard precautions include wearing PPE (gloves, goggles, lab coats), working in a fume hood, and avoiding skin contact. Waste should be segregated and disposed via certified chemical waste services. These protocols align with safety guidelines for structurally similar nitroaromatic furans .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic methods?

- Answer : NOESY NMR can identify spatial proximity between the nitro group and furan ring protons. UV-Vis spectroscopy (e.g., λmax shifts due to nitro conjugation) and HPLC retention times under polar mobile phases further differentiate isomers. Reference data from analogs (e.g., 3-phenylfuran) provide baseline comparisons .

Advanced Research Questions

Q. How do α-substituents influence the dimerization pathways of this compound derivatives?

- Answer : Substituents like methyl or trimethylsilyl groups at the α-position alter steric and electronic effects, favoring head-to-tail dimerization via o-quinodimethane intermediates. For example, bulky substituents reduce π-orbital overlap, shifting product ratios toward exo-adducts. Kinetic studies using variable-temperature NMR and trapping experiments (e.g., Diels-Alder with methyl acrylate) validate these pathways .

Q. What computational methods predict the reactivity of this compound in cycloaddition reactions?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess regioselectivity in Diels-Alder reactions. The nitro group’s electron-withdrawing nature enhances furan’s dienophile character, which can be quantified using Fukui indices. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound derivatives?

- Answer : Single-crystal X-ray diffraction provides unambiguous bond-length and angle data, resolving ambiguities in NMR/IR interpretations. For example, crystallography confirmed the planar geometry of the nitrophenyl-furan linkage in analogs like 3-(4-Bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one (R factor = 0.041, data-to-parameter ratio = 14.0) .

Q. What strategies optimize chromatographic separation of this compound from reaction byproducts?

- Answer : Use polar stationary phases (e.g., DB-1) with temperature gradients (e.g., 50°C to 250°C at 10°C/min) to enhance resolution. Adjusting carrier gas flow rates (1.5 mL/min He) improves peak symmetry. Conflicting retention indices under different conditions (e.g., HP-5 vs. DB-1) highlight the need for method standardization .

Q. How does the nitro group’s electronic effect modulate the furan ring’s reactivity in electrophilic substitutions?

- Answer : The nitro group’s meta-directing and deactivating properties reduce furan’s electron density, favoring substitutions at the 2- and 5-positions. Kinetic isotope effect (KIE) studies and Hammett σ⁺ correlations quantify this influence, with nitro-substituted furans showing slower reaction rates compared to non-nitrated analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.